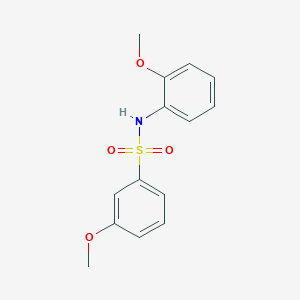

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S/c1-18-11-6-5-7-12(10-11)20(16,17)15-13-8-3-4-9-14(13)19-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJZCUADZNSGZHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide typically involves the reaction of 3-methoxybenzenesulfonyl chloride with 2-methoxyaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of methoxybenzoic acid or methoxybenzaldehyde.

Reduction: Formation of methoxyaniline derivatives.

Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

3-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its sulfonamide group allows for further functionalization, making it valuable in the development of pharmaceuticals and agrochemicals. The compound can be synthesized through the reaction of 3-methoxybenzenesulfonyl chloride with 2-methoxyaniline under basic conditions, typically using triethylamine or sodium hydroxide as a catalyst.

Biological Research

Enzyme Inhibition Studies

In biological contexts, this compound has been investigated for its potential as an enzyme inhibitor. Sulfonamides are known to mimic para-aminobenzoic acid (PABA), allowing them to inhibit enzymes involved in folate synthesis. This characteristic is particularly relevant in studies focused on antimicrobial activity, where the inhibition of folate synthesis can disrupt cellular processes in microorganisms .

Case Study: Antimicrobial Activity

A study evaluating various sulfonamide derivatives highlighted the efficacy of this compound against bacterial strains. The compound exhibited significant inhibition of bacterial growth, demonstrating its potential as an antibacterial agent .

Medicinal Applications

Therapeutic Properties

The compound has been explored for its therapeutic properties, particularly its anti-inflammatory and antimicrobial activities. Research indicates that it may also have applications in treating conditions related to inflammation and infection due to its ability to inhibit specific enzymes involved in these processes .

Case Study: Anticancer Efficacy

In a notable study, this compound was tested for its anticancer properties. The results showed that it induced apoptosis in MDA-MB-231 breast cancer cells at low concentrations (around 1 μM), evidenced by increased caspase activity and morphological changes indicative of cell death .

Industrial Applications

Development of Specialty Chemicals

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its ability to form stable complexes with metals enhances its utility in catalysis and material science applications.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of methoxy groups significantly influence physicochemical and biological properties:

Key Observations :

- The additional 2-OCH₃ on the N-linked phenylamine may further stabilize π-π stacking .

- Quinoline vs. Phenylamine: Replacing the 2-methoxyphenyl group with a quinolin-3-yl moiety (as in compound 15, ) introduces aromatic nitrogen, which can enhance hydrogen bonding and metal coordination, critical for enzyme inhibition .

Biological Activity

3-Methoxy-N-(2-methoxyphenyl)benzenesulfonamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, cellular effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of two methoxy groups attached to a benzenesulfonamide backbone. The sulfonamide functional group is known for its ability to mimic para-aminobenzoic acid (PABA), which plays a crucial role in folate synthesis in microorganisms.

The primary mechanism of action for this compound involves its interaction with enzymes involved in folate metabolism. By mimicking PABA, it inhibits enzymes such as dihydropteroate synthase, which are critical for bacterial growth and survival. This inhibition can lead to antimicrobial effects, making it a candidate for further exploration in antibiotic development.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effective inhibition of growth. The compound's structural similarity to PABA allows it to disrupt folate synthesis pathways in bacteria, leading to reduced viability and proliferation.

Anticancer Properties

In addition to its antimicrobial effects, the compound has shown promise as an anticancer agent. Studies have demonstrated that derivatives of benzenesulfonamides can induce apoptosis in cancer cell lines. For instance, related compounds have exhibited cytotoxicity against MDA-MB-231 breast cancer cells, with significant increases in apoptotic markers observed . The ability of these compounds to inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors, further supports their potential as anticancer agents .

In Vitro Studies

A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 10.93 | Induction of apoptosis |

| HeLa | 15 | Significant cytotoxicity |

| HepG2 | 13 | High antiproliferative activity |

These findings indicate that the compound can effectively inhibit cell proliferation and induce cell death in certain cancer types .

Animal Model Studies

Further investigations into dosage effects have been conducted using animal models. These studies assess both therapeutic efficacy and potential toxicity at varying concentrations. Results suggest that while lower doses exhibit beneficial effects, higher doses may lead to adverse outcomes, emphasizing the need for careful dosage optimization in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-methoxy-N-(2-methoxyphenyl)benzenesulfonamide?

- Methodology : The compound can be synthesized via sulfonylation of O-anisidine (2-methoxyaniline) using benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane. Subsequent purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product. Bromination or alkylation steps may follow to introduce additional functional groups, as demonstrated in analogous sulfonamide syntheses .

- Key Considerations : Control reaction temperature (0–5°C during sulfonylation) to minimize side reactions. Monitor progress via TLC and confirm purity using HPLC (>95%) .

Q. How can researchers optimize purification of this compound to achieve high yields?

- Methodology : Use solvent systems with high polarity gradients (e.g., hexane:ethyl acetate from 9:1 to 1:1) for column chromatography. Recrystallization from ethanol/water mixtures (7:3 ratio) enhances purity. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry are critical for structural validation .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodology : Screen for enzyme inhibition (e.g., carbonic anhydrase or cholinesterase) using spectrophotometric assays. For example, measure IC₅₀ values via Ellman’s method for cholinesterase activity, comparing results to reference inhibitors like donepezil. Use cell viability assays (MTT or resazurin) to assess cytotoxicity in cancer cell lines .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in sulfonamide derivatives like this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Use ORTEP-3 (WinGX suite) to visualize molecular geometry, hydrogen bonding, and π-π interactions. Compare experimental data with DFT-optimized structures to validate torsion angles and confirm regiochemistry .

- Case Study : A related benzenesulfonamide derivative showed a dihedral angle of 78.5° between the benzene rings, influencing its binding to enzymatic pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.